molecular formula C9H9BrClNO B6199901 (3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride CAS No. 2694063-08-4

(3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride

Cat. No.: B6199901
CAS No.: 2694063-08-4
M. Wt: 262.5
InChI Key:
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Description

(3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of an amino group, a bromine atom, and a dihydroindenone structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often involve the use of solvents such as methanol or dichloromethane, and reagents like bromine or N-bromosuccinimide for bromination, and ammonia or amines for the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium hydroxide, thiols, or alkyl halides in polar solvents.

Major Products Formed

The major products formed from these reactions include nitro or nitroso derivatives, hydrogenated compounds, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of (3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-2,3-dihydro-1H-inden-1-one hydrochloride: Lacks the bromine atom, resulting in different reactivity and biological activity.

    (3S)-3-amino-6-chloro-2,3-dihydro-1H-inden-1-one hydrochloride: Contains a chlorine atom instead of bromine, which affects its chemical properties and interactions.

    (3S)-3-amino-6-fluoro-2,3-dihydro-1H-inden-1-one hydrochloride: Contains a fluorine atom, leading to distinct electronic and steric effects.

Uniqueness

The presence of the bromine atom in (3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride imparts unique chemical reactivity and biological activity compared to its analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable compound for various applications.

Properties

CAS No.

2694063-08-4

Molecular Formula

C9H9BrClNO

Molecular Weight

262.5

Purity

95

Origin of Product

United States

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